4-Nitrostyrene

Structure

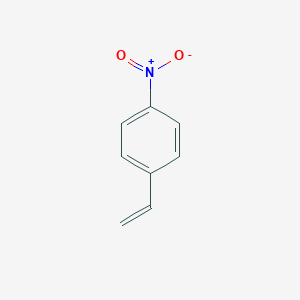

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethenyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZHODLXYNDBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-54-7 | |

| Record name | Benzene, 1-ethenyl-4-nitro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70142845 | |

| Record name | Benzene, 1-ethenyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-13-0 | |

| Record name | 4-Nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrostyrene (stabilized with TBC) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Description

Significance and Context in Contemporary Organic Chemistry

The importance of 4-nitrostyrene in modern organic chemistry stems from its dual functionality. The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring, while the vinyl group allows it to participate in polymerization reactions. solubilityofthings.com This makes this compound a valuable precursor for the synthesis of a wide array of more complex molecules and advanced materials. ontosight.aisolubilityofthings.com

In the realm of materials science, this compound is utilized as a monomer in the production of polymers and copolymers. The polymerization of this compound leads to the formation of poly(this compound), which can be further modified to create block copolymers with tailored functionalities. These polymers have been studied for their potential applications in creating materials with unique thermal and mechanical properties. fishersci.noontosight.ai For instance, the thermal degradation of styrene-4-nitrostyrene copolymers has been a subject of study to understand their stability. fishersci.no

Furthermore, this compound serves as a model substrate in the study of chemoselective hydrogenation, a critical process in industrial chemistry. The challenge lies in selectively reducing the nitro group to an amino group to form 4-aminostyrene, hydrogenating the vinyl group to an ethyl group to produce 1-ethyl-4-nitrobenzene, or reducing both functional groups. Recent research has focused on developing advanced nanocatalysts, such as those combining carbon dots and copper nanoparticles, to achieve high selectivity in these transformations under environmentally friendly conditions. rsc.org The ability to control the reaction pathway is crucial for producing high-value chemicals.

The reactivity of this compound also makes it a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceutical intermediates. ontosight.ai Its derivatives have been explored for their biological activities in drug design.

Historical Perspectives on this compound in Chemical Science

The study of compounds like this compound is a reflection of the increasing complexity and creativity in the field of synthetic organic chemistry. solubilityofthings.com Historically, several methods have been developed for its synthesis. One of the early and notable methods is the Henry reaction, which involves the condensation of benzaldehyde (B42025) with nitromethane (B149229), a process improved by the use of an alkali catalyst as discovered by Thiele. orgsyn.orgwikipedia.org

Other classical synthesis routes include the decarboxylation of 4-nitrocinnamic acid in the presence of quinoline (B57606) and copper powder at high temperatures. google.comorgsyn.org Another established method is the dehydrobromination of β-(4-nitrophenyl)ethyl bromide using a base like triethanolamine. google.comprepchem.com The reaction of 2-(4-nitrophenyl)ethyl nitrate (B79036) with alkaline reagents has also been a documented pathway for producing this compound. google.com

These early synthetic methods, while foundational, often required harsh reaction conditions. Over time, research has led to the development of more efficient and milder procedures. For example, an upgraded procedure for the cleavage of 2-(4-nitrophenyl)ethyl nitrate with an alkoxy anion in an alcoholic solution has been reported. researchgate.net More recent advancements focus on catalytic methods that offer higher yields and selectivity, such as the use of palladium-sulfur alloy nanoparticles for the semi-hydrogenation of 4-nitrophenylacetylene to this compound. chinesechemsoc.org The evolution of synthetic strategies for this compound highlights the progress in organic synthesis, moving towards more sustainable and efficient chemical processes.

Data on this compound

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H7NO2 ontosight.aifishersci.no |

| Molecular Weight | 149.15 g/mol fishersci.no |

| Appearance | Pale yellow to yellow crystalline solid ontosight.ai |

| Melting Point | ~60 °C ontosight.ai |

| Solubility | Moderately soluble in polar organic solvents like ethanol (B145695) and acetone; limited solubility in water. ontosight.aisolubilityofthings.comfishersci.no |

| CAS Number | 100-13-0 fishersci.no |

Selected Synthesis Methods

| Starting Material(s) | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| Benzaldehyde, Nitromethane | Sodium hydroxide (B78521), Methyl alcohol | 80-83% | orgsyn.org |

| 4-Nitrocinnamic acid | Quinoline, Copper powder, 160-165 °C | Not specified | google.com |

| 4-Nitrophenethyl bromide | Triethanolamine, Water, Reflux | Not specified | prepchem.com |

| 2-(4-Nitrophenyl)ethyl nitrate | Sodium ethoxide, Anhydrous ethanol, 18-25 °C | 100% | google.com |

| D,L-1-(4-nitrophenyl)ethanol | P4O10, Toluene (B28343), Reflux | Not specified | researchgate.net |

Reactivity and Reaction Mechanisms of 4 Nitrostyrene

Catalytic Hydrogenation of 4-Nitrostyrene

The catalytic hydrogenation of this compound is a significant area of research due to the molecule's bifunctional nature, possessing both a reducible nitro group and a reactive vinyl group. This characteristic makes it an ideal model substrate for studying the chemoselectivity of various catalytic systems. The selective hydrogenation of this compound can lead to three main products: 4-vinylaniline (B72439) (also known as 4-aminostyrene), 4-ethylnitrobenzene (B91404), and 4-ethylaniline (B1216643). Controlling the reaction to favor one product over the others is a key challenge and depends heavily on the catalyst, solvent, and reaction conditions employed.

Chemoselective Reduction of the Nitro Group to Amino Functionality

The preferential reduction of the nitro group in this compound to an amino group, yielding 4-vinylaniline, is a highly sought-after transformation. This process requires a catalyst that can selectively activate the nitro group while leaving the vinyl group intact.

A variety of heterogeneous catalysts have been investigated for the chemoselective hydrogenation of this compound.

Gold (Au)-based catalysts have demonstrated high activity and selectivity. For instance, gold nanoparticles supported on NiAl oxides have shown excellent performance, with one study reporting 98.4% conversion of this compound and 98.1% selectivity to 4-aminostyrene. nih.gov The catalytic activity is attributed to the gold nanoparticles acting as the active sites for the reaction. nih.gov

Ruthenium (Ru)-based catalysts are also effective. However, pristine Ru catalysts can show lower selectivity. nih.gov Alloying Ru with other metals, such as cobalt or nickel, can significantly enhance selectivity towards 4-aminostyrene. nih.govresearchgate.net For example, a RuNi single-atom alloy (SAA) catalyst, with Ru single atoms on a Ni nanoparticle surface, exhibited over 99% yield of 4-aminostyrene. nih.gov

Nickel (Ni)-based catalysts , particularly when alloyed with tin (Sn), have shown remarkable chemoselectivity. Ni3Sn2 alloy catalysts, especially when supported on titanium dioxide (TiO2), have achieved high conversion and selectivity for 4-aminostyrene. researchgate.netoup.comoup.com Graphene-encapsulated Ni nanoparticles have also been reported to be highly active and selective. scispace.comchemrxiv.org

Palladium (Pd)-based catalysts are traditionally used for hydrogenation, but they can be less selective for the nitro group in this compound. nsf.gov However, modifications such as nitrogen-doping of the support or creating core-shell structures can improve selectivity. scispace.comchemrxiv.org For example, N-doped Pd@NC-2 catalysts have been shown to favor the hydrogenation of the C=C bond. scispace.comchemrxiv.org

Copper (Cu)-based catalysts have emerged as a cost-effective and efficient option. A hybrid nanocatalyst of carbon dots and copper nanoparticles achieved over 99% selectivity for 4-aminostyrene under visible light irradiation. rsc.org Another study utilized a Cu3P–CDs–Cu nanocomposite that also demonstrated high selectivity and conversion rates. rsc.org Ag/CuO core/shell nanotriangles have also shown excellent activity and selectivity, with a reported turnover frequency of 957 h⁻¹. acs.org

Table 1: Performance of Various Heterogeneous Catalysts in the Chemoselective Hydrogenation of this compound to 4-Aminostyrene

| Catalyst System | Support/Structure | Conversion (%) | Selectivity (%) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Au | NiAl Oxides | 98.4 | 98.1 | Gold nanoparticles are the active sites. | nih.gov |

| RuNi SAA | Ni Nanoparticles | >99 (yield) | >99 (yield) | Ru-Ni interfacial sites are key for selectivity. | researchgate.netnih.gov |

| Ni3Sn2 | TiO2 | 100 | 79 | High activity and chemoselectivity. | researchgate.netoup.com |

| Ni@C | Graphene | >99 | >99 | Solvent dependent selectivity. | scispace.comchemrxiv.org |

| CD/Cu/Cu3P | - | 99 | 100 | Photocatalytic reaction at ambient temperature. | researchgate.net |

| Ag/CuO | Core/Shell Nanotriangles | 99 | 99 | High turnover frequency. | acs.org |

The selectivity of a catalyst in the hydrogenation of this compound can be significantly influenced by physical and electronic factors at the nanoscale, such as catalyst strain and the nature of interfacial sites.

Catalyst Strain: Inducing lattice strain in a catalyst can alter its electronic properties and, consequently, its catalytic selectivity. For example, introducing cobalt atoms into a ruthenium catalyst creates a compressed Ru lattice. nih.govresearchgate.net This lattice compression has been shown to dramatically improve the selectivity for the hydrogenation of the nitro group in this compound, increasing it from 66% for pristine Ru to 99%. nih.govresearchgate.net Theoretical studies suggest that this compressive strain facilitates the hydrogenation of the nitro group while hindering the hydrogenation of the vinyl group. nih.govresearchgate.net

Interfacial Sites: The interface between different components of a catalyst, such as a metal and its support or two different metals, can create unique active sites with enhanced catalytic properties. In RuNi single-atom alloy catalysts, the Ru-Ni interfacial sites are considered the intrinsic active centers. researchgate.netnih.gov These sites facilitate the preferential cleavage of the N-O bond in the nitro group, leading to high selectivity for 4-aminostyrene. researchgate.netnih.gov Similarly, the creation of high-density Ir/MoOx interfaces through a hybrid clustering method resulted in a catalyst that selectively reduced the nitro group, whereas a co-impregnated catalyst was nonselective. acs.orgfigshare.comnih.gov In situ studies have revealed that oxygen vacancies at these interfaces play a crucial role by promoting the preferential adsorption of the nitro group. acs.orgfigshare.com The interaction between the oxygen lone pairs of the nitro group and Sn atoms in Ni3Sn2 alloys is also believed to contribute to the high chemoselectivity of these catalysts. researchgate.netoup.com

Light can be used as an energy source to drive the catalytic hydrogenation of this compound, often with enhanced selectivity. This approach, known as photoinduced or photocatalytic hydrogenation, can proceed under mild conditions.

Several studies have demonstrated the successful use of photocatalysis for the selective reduction of the nitro group. A copper-based nanocatalyst, CD/Cu/Cu3P, was used for the photocatalytic hydrogenation of this compound to 4-aminostyrene at room temperature, achieving 99% conversion and 100% selectivity. researchgate.net The proposed mechanism involves a Z-scheme system that directs electrons to the hydrogenation site while preventing side reactions. researchgate.net

Another study utilized a hybrid nanocatalyst of carbon dots and copper nanoparticles, which achieved over 99% selectivity for 4-aminostyrene under visible light irradiation in an aqueous medium. rsc.org The high efficiency of this system is attributed to the synergistic effect of surface hydrogen species from a hydrogen donor (ammonia borane) and energetic "hot" electrons generated by visible light. rsc.orgrsc.org These photoinduced energetic electrons play a key role in the selective reduction process. rsc.orgrsc.org Similarly, a Cu3P–CDs–Cu nanocomposite has been shown to be an effective photocatalyst for this reaction, working under one sun irradiation at room temperature. rsc.org

Plasmonic effects can also be harnessed for photoinduced catalysis. Yolk-shell nanostructures of PdAg nanocages within a metal-organic framework (ZIF-8) have been shown to selectively hydrogenate this compound to 4-vinylaniline under visible light. ustc.edu.cn The photothermal effect of the silver component enhances the catalytic activity of palladium. ustc.edu.cn

The choice of solvent and the reaction conditions, such as temperature and hydrogen pressure, play a critical role in determining the outcome of the catalytic hydrogenation of this compound.

Solvent Effects: The polarity of the solvent can significantly influence the selectivity of the reaction. For instance, with a graphene-encapsulated Ni catalyst, a non-polar, aprotic solvent like toluene (B28343) or cyclohexane (B81311) favors the selective hydrogenation of the nitro group to produce 4-vinylaniline. scispace.comchemrxiv.org In contrast, using a polar, protic solvent like ethanol (B145695) with the same catalyst leads to the hydrogenation of both the nitro and vinyl groups. scispace.comchemrxiv.org The solvent can affect the adsorption of the substrate onto the catalyst surface and the availability of hydrogen. In some cases, a mixture of solvents, such as toluene and water, has been found to be optimal. mdpi.com

Reaction Conditions: Temperature and hydrogen pressure are also key parameters. For a Ni@C catalyst in cyclohexane, increasing the reaction temperature from 80°C to 90°C significantly increased the conversion of this compound, while the selectivity for 4-vinylaniline remained high. scispace.comchemrxiv.org However, at higher temperatures (e.g., 140°C), the selectivity decreased as the product, 4-vinylaniline, was further hydrogenated. scispace.comchemrxiv.org Hydrogen pressure can also be adjusted to control the reaction. For example, a study using a Ni/NiO@C catalyst found that varying the hydrogen pressure could influence the product distribution. scispace.com

Table 2: Influence of Solvents and Reaction Conditions on the Hydrogenation of this compound

| Catalyst | Solvent | Temperature (°C) | H2 Pressure (bar) | Major Product | Reference(s) |

|---|---|---|---|---|---|

| Ni@C | Toluene | 120 | 20 | 4-Vinylaniline | scispace.comresearchgate.net |

| Ni@C | Ethanol | 120 | 20 | 4-Ethylaniline | scispace.com |

| Ni/NiO@C | Cyclohexane | 90 | 15-20 | 4-Vinylaniline | scispace.com |

| Pt-Ni/Chitin (B13524) | Toluene:H2O (1:1) | - | - | 4-Aminostyrene | mdpi.com |

| Au/NiAlO | Toluene | 100 | 10 | 4-Aminostyrene | nih.gov |

Photoinduced Catalysis and Energetic Electron Involvement

Selective Hydrogenation of the Vinyl Moiety

While the selective reduction of the nitro group is more commonly studied, the selective hydrogenation of the vinyl group in this compound to produce 4-nitroethylbenzene is also a significant transformation. This requires a catalyst that preferentially activates the C=C double bond over the nitro group.

Achieving this selectivity can be challenging because the hydrogenation of both groups has similar energy barriers on many conventional catalysts like Pt and Pd. nsf.gov However, specific catalyst designs have shown promise. For example, Pd@Ru core-shell nanocubes have been developed for the selective hydrogenation of this compound to 4-nitroethylbenzene. nsf.gov The unique core-shell structure and the modified electronic properties of the catalyst surface are thought to be responsible for this selectivity. nsf.gov

In another approach, a Pt-Ni/Chitin bimetallic catalyst demonstrated the ability to selectively hydrogenate the C=C bond to form 4-nitroethylbenzene with a yield of up to 99% under specific conditions. mdpi.com This indicates that by carefully choosing the catalyst and reaction parameters, it is possible to direct the hydrogenation towards the vinyl group. mdpi.com Furthermore, a nitrogen-doped Pd@NC-2 catalyst in a non-polar solvent like cyclohexane has also shown the ability to hydrogenate the C=C bond without affecting the nitro group. scispace.comchemrxiv.org

Strategies for Differential Reduction of Alkenyl vs. Nitro Groups

The chemoselective hydrogenation of this compound is a challenging yet crucial transformation, as it possesses two reducible moieties: a nitro group and a carbon-carbon double bond. mdpi.comsemanticscholar.org The ability to selectively reduce one group while preserving the other allows for the synthesis of valuable chemical intermediates, namely 4-vinylaniline (by reducing the nitro group) or 4-nitroethylbenzene (by reducing the vinyl group). scu.edu.cn The outcome of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions. semanticscholar.orgchemrxiv.org

Several catalytic systems have been developed to achieve high chemoselectivity:

Selective Reduction of the Nitro Group (to 4-Vinylaniline):

Nickel-Based Catalysts: Graphene-encapsulated nickel nanoparticles (Ni@C) have demonstrated high selectivity for the nitro group. In a non-polar, aprotic solvent like cyclohexane, the hydrogenation rate of the nitro group is significantly faster than that of the C=C double bond. ursinus.edu For instance, using a specific Ni/NiO@C catalyst in cyclohexane under H₂ pressure can yield 4-vinylaniline with over 99% selectivity at full conversion. chemrxiv.org

Iridium-Molybdenum Catalysts: An Ir-Mo hybrid clustering catalyst (Ir₄Mo₄/Al₂O₃) has been shown to selectively reduce the nitro group with high selectivity (>96%) in the initial stages of the reaction. scu.edu.cn

Bimetallic and Alloy Catalysts: Ni₃Sn₂ alloy catalysts supported on titanium dioxide (Ni₃Sn₂/TiO₂) preferentially hydrogenate the nitro group, which is attributed to the interaction between the oxygen atoms of the nitro group and the tin atoms of the alloy. researchgate.net Amphiphilic catalysts, such as Co@Co-N-C@SBA-15, utilize Co-N sites to selectively adsorb and activate the nitro group over the vinyl group, achieving high selectivity for 4-vinylaniline in water. nih.gov

Electrocatalytic Hydrogenation (ECH): Mo₂C@MoS₂ heteronanorods have been used as electrocatalysts, affording 4-vinylaniline with over 99% selectivity in neutral electrolytes. researchgate.net

Selective Reduction of the Vinyl Group (to 4-Nitroethylbenzene):

Palladium-Based Catalysts: In contrast to nickel catalysts, N-doped palladium nanoparticles encapsulated in graphene (Pd@NC) can exhibit the opposite selectivity. In a non-polar solvent like cyclohexane, this catalyst can hydrogenate the C=C double bond without affecting the nitro group. mdpi.comsemanticscholar.org

Platinum-Nickel Catalysts: A bimetallic Pt-Ni catalyst supported on chitin can be tuned to selectively hydrogenate the C=C bond to yield 4-nitroethylbenzene with ~99% yield by adjusting reaction conditions. mdpi.com

The choice of solvent plays a critical role. For example, with a Ni@C catalyst, a non-polar solvent like toluene favors the reduction of the -NO₂ group, whereas a polar, protic solvent like ethanol facilitates the hydrogenation of both the -NO₂ and C=C groups. chemrxiv.org

| Desired Product | Catalyst System | Reducing Agent/Conditions | Solvent | Selectivity | Citation |

|---|---|---|---|---|---|

| 4-Vinylaniline | Ni/NiO@C | H₂ (20 bar), 120 °C | Cyclohexane | >99% | chemrxiv.org |

| 4-Vinylaniline | Ni₃Sn₂/TiO₂ | H₂ (3.0 MPa), 423 K | - | 100% (initial) | researchgate.net |

| 4-Vinylaniline | Ir₄Mo₄/Al₂O₃ | H₂ | - | >96% | scu.edu.cn |

| 4-Vinylaniline | Mo₂C@MoS₂ | Electrocatalytic | Neutral Electrolyte | >99% | researchgate.net |

| 4-Nitroethylbenzene | Pd@NC-2 | H₂ (5 bar), r.t. | Cyclohexane | 99% | semanticscholar.org |

| 4-Nitroethylbenzene | Pt-Ni/Chitin | H₂ (1 bar) | - | ~99% | mdpi.com |

Comprehensive Hydrogenation to Saturated Amino Derivatives

The complete reduction of both the nitro and vinyl groups of this compound results in the formation of 4-aminoethylbenzene, also known as 4-ethylaniline. This transformation requires conditions that are capable of reducing both functionalities.

Catalytic hydrogenation is a common method to achieve this. For example, using a graphene-encapsulated nickel catalyst (Ni/NiO@C) in a polar, protic solvent like ethanol under hydrogen pressure can hydrogenate both the nitro and vinyl groups. chemrxiv.org Similarly, catalysts like palladium on charcoal (Pd/C) are frequently used for the complete reduction of nitrostyrenes to the corresponding phenethylamines. mdma.ch An Ir–Mo catalyst prepared by co-impregnation, unlike its hybrid cluster counterpart, reduces both the nitro and vinyl groups non-selectively, leading to the fully saturated 4-aminoethylbenzene. acs.org

Certain reducing agent systems can also effect this comprehensive reduction in a one-pot procedure. A system of sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂) in an isopropanol/water mixture has been shown to reduce substituted β-nitrostyrenes to the corresponding phenethylamines in high yields (62-83%). beilstein-journals.org This method is effective for the full reduction of both functional groups under mild conditions. beilstein-journals.org

Application of Diverse Reducing Agents in this compound Transformations

A variety of reducing agents can be employed to transform this compound, with the product outcome depending heavily on the reagent and reaction conditions.

Sodium Borohydride (NaBH₄): By itself, NaBH₄ is generally considered a mild reducing agent that does not typically reduce isolated nitro groups under standard conditions. beilstein-journals.orgmdpi.com However, its reactivity can be enhanced. In a mixed solvent system of tetrahydrofuran (B95107) (THF) and methanol, NaBH₄ can selectively reduce the double bond of conjugated nitroalkenes to furnish the corresponding nitroalkane (4-nitroethylbenzene). mdma.ch When combined with catalysts like copper(II) chloride (CuCl₂), NaBH₄ becomes a powerful system capable of reducing both the double bond and the nitro group to yield 4-aminoethylbenzene. beilstein-journals.orgsciencemadness.org This combination is effective and circumvents the need for high-pressure hydrogenation or more hazardous reagents like LiAlH₄. beilstein-journals.org

Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a potent, non-selective reducing agent that will reduce both the vinyl and nitro groups of this compound to give the saturated amine, 4-aminoethylbenzene. wikipedia.orgcommonorganicchemistry.comreddit.com It is a common reagent for the reduction of nitroalkenes formed via Henry reactions. commonorganicchemistry.com However, its use requires an inert atmosphere and careful handling. beilstein-journals.org

Metal-Based Reductions: The reduction of this compound can be carried out using iron (Fe) powder in acidic media. commonorganicchemistry.com This method is known for its chemoselectivity in reducing nitroarenes in the presence of other reducible groups. commonorganicchemistry.com

Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for pressurized H₂ gas. Formic acid and its derivatives, such as a formic acid/triethylamine azeotrope, can be used as hydrogen sources with catalysts like (RhCp*Cl₂)₂ to reduce the double bond of nitrostyrenes. ursinus.edu Hydrazine hydrate (B1144303) in the presence of MoS₂-based catalysts has also been used for the selective hydrogenation of this compound to 4-vinylaniline. chemrxiv.org

| Reducing Agent/System | Typical Product(s) | Key Conditions/Features | Citation |

|---|---|---|---|

| NaBH₄ | 4-Nitroethylbenzene | THF/Methanol solvent system | mdma.ch |

| NaBH₄ / CuCl₂ | 4-Aminoethylbenzene | One-pot reaction, mild conditions | beilstein-journals.org |

| LiAlH₄ | 4-Aminoethylbenzene | Potent, non-selective reduction | wikipedia.orgcommonorganicchemistry.com |

| Fe / Acid | 4-Vinylaniline | Chemoselective for nitro group | commonorganicchemistry.com |

| HCOOH / Et₃N with Rh catalyst | 4-Nitroethylbenzene | Catalytic Transfer Hydrogenation (CTH) | ursinus.edu |

| N₂H₄·H₂O with Ni-MoS₂ catalyst | 4-Vinylaniline | Catalytic Transfer Hydrogenation (CTH) | chemrxiv.org |

Addition Reactions Involving the Vinyl Group

The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates the vinyl group for nucleophilic (Michael) addition.

Michael Addition Reactions of this compound

The carbon-carbon double bond in this compound is electron-deficient and acts as an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.

The reaction of this compound with sodium polysulfide (Na₂S₄) in the presence of sodium hydroxide (B78521) (NaOH) in an ethanol-water mixture results in the formation of 4-aminoacetophenone. oup.comoup.com The formation of an acetophenone (B1666503) derivative suggests that the reaction proceeds via a Michael-type addition of the polysulfide ion to the vinyl group. oup.comoup.com This initial adduct then undergoes further transformation and cleavage, ultimately leading to the observed product. This reaction highlights the ability of sulfur nucleophiles to add to the activated double bond of this compound. oup.com

The asymmetric Michael addition of carbon nucleophiles to nitroalkenes is a powerful method for forming C-C bonds and creating chiral centers. mdpi.com Organocatalysis, which uses small organic molecules to catalyze reactions, has been extensively applied to this transformation. mdpi.comrsc.orgmdpi.com

The addition of diethyl malonate to β-nitrostyrene has been studied using various organocatalysts, including those based on a bispidine (3,7-diazabicyclo[3.3.1]nonane) framework. mdpi.com Bispidines containing both secondary and tertiary amine functionalities can act as bifunctional catalysts. mdpi.comsemanticscholar.org The proposed mechanism often involves the tertiary amine moiety acting as a Brønsted base to deprotonate the diethyl malonate, forming an enolate nucleophile. Simultaneously, the secondary amine (N-H) group of the bispidine can act as a hydrogen-bond donor, activating the nitroalkene electrophile and directing the approach of the nucleophile. semanticscholar.org

However, studies have also revealed more complex roles for the catalyst. In some cases, the NH-bispidine itself can undergo a Michael addition to the nitrostyrene (B7858105). mdpi.com This adduct can then act as the true catalytic species in the reaction. mdpi.com The structure of the bispidine catalyst is crucial; catalysts with at least one secondary nitrogen atom in the bispidine framework and a second tertiary amine nitrogen are effective, whereas those with an amide-type nitrogen are not. mdpi.com

Enantioselective Michael Additions with Chiral Catalysts

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The electron-deficient double bond of this compound makes it a competent dienophile and dipolarophile in cycloaddition reactions.

[4+2] Cycloadditions (Diels-Alder Reactions): this compound can participate in Diels-Alder reactions with suitable dienes. For example, it reacts with 4-alkenyl-2-aminothiazoles, which act as dienes, to form tetrahydrobenzothiazole derivatives. acs.org The reaction proceeds via a stepwise mechanism involving a zwitterionic intermediate. acs.org Tin(IV) chloride can catalyze the reaction of β-nitrostyrene with dienes like 3-methyl-1,3-pentadiene. beilstein-journals.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): this compound readily undergoes [3+2] cycloadditions with various 1,3-dipoles. For instance, its reaction with benzonitrile (B105546) N-oxide leads to the formation of 4-nitro-substituted Δ2-isoxazolines. researchgate.net Theoretical studies show that these reactions are typically polar and asynchronous. researchgate.net Another example is the reaction with sodium azide, which can be promoted by sulfamic acid to produce 4-aryl-NH-1,2,3-triazoles. scielo.br

| Reaction Type | Reactant | Product |

| [4+2] Cycloaddition | 4-Alkenyl-2-aminothiazole | Tetrahydrobenzothiazole |

| [3+2] Cycloaddition | Benzonitrile N-oxide | 4-Nitro-substituted Δ2-isoxazoline |

| [3+2] Cycloaddition | Sodium Azide | 4-Aryl-NH-1,2,3-triazole |

Electrophilic and Nucleophilic Substitution Reactions

Reactions Involving the Nitro Group

The nitro group of this compound can be transformed into other functional groups, most commonly through reduction.

Reduction to Amines: The nitro group can be selectively reduced to an amino group to form 4-vinylaniline (also known as 4-aminostyrene). rsc.org This transformation is of significant industrial interest. Catalytic hydrogenation is a common method, and various catalysts have been developed to achieve high selectivity for the reduction of the nitro group while preserving the vinyl group. rsc.orgresearchgate.net For example, Ir/MoOx hybrid clustering catalysts have shown high selectivity for this conversion. acs.org

Further Hydrogenation: Complete hydrogenation of both the nitro and vinyl groups results in the formation of 4-ethylaniline.

Aromatic Substitutions on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards substitution reactions is heavily influenced by the electronic properties of the nitro and vinyl groups.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. libretexts.org The vinyl group also tends to direct incoming electrophiles to the meta position. Consequently, the aromatic ring of this compound is significantly deactivated towards electrophiles, and any substitution would be expected to occur at the positions meta to the nitro group. researchgate.net Forcing conditions are generally required for such reactions. masterorganicchemistry.commsu.edumasterorganicchemistry.com

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions. organic-chemistry.org While this compound itself does not have a leaving group on the ring, a related compound with a leaving group (e.g., a halogen) at a position ortho or para to the nitro group would readily undergo substitution by a nucleophile. researchgate.net The Vicarious Nucleophilic Substitution (VNS) is a specific type of reaction where a carbanion bearing a leaving group can replace a hydrogen atom on a nitroarene, typically ortho or para to the nitro group. organic-chemistry.org

Oxidation Reactions of the Vinyl Moiety

The vinyl group of this compound can be oxidized to various products depending on the oxidizing agent and reaction conditions.

Oxidative Cleavage: Ozonolysis of the double bond, followed by an appropriate workup, can lead to the cleavage of the vinyl group. A reductive workup would yield 4-nitrobenzaldehyde, while an oxidative workup would produce 4-nitrobenzoic acid.

Epoxidation: The vinyl group can be oxidized to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).

Dihydroxylation: The double bond can be converted to a diol using oxidizing agents such as osmium tetroxide.

| Reagent(s) | Reaction Type | Product(s) |

| 1. O₃; 2. Reductive workup | Ozonolysis | 4-Nitrobenzaldehyde |

| 1. O₃; 2. Oxidative workup | Ozonolysis | 4-Nitrobenzoic Acid |

| m-CPBA | Epoxidation | This compound oxide |

| OsO₄ | Dihydroxylation | 4-(1,2-dihydroxyethyl)nitrobenzene |

Polymerization and Copolymerization of 4 Nitrostyrene

Homopolymerization of 4-Nitrostyrene

The synthesis of poly(this compound) can be achieved through multiple routes. One prominent method involves the direct nitration of pre-existing polystyrene. kpi.uardd.edu.iq This post-polymerization modification circumvents potential challenges associated with the direct polymerization of the this compound monomer.

Several methods for the nitration of polystyrene have been explored, including direct nitration with a nitric acid/sulfuric acid mixture and nitration using acetyl nitrate (B79036). kpi.ua However, to achieve a high degree of substitution while minimizing polymer degradation and broadening of the molecular weight distribution, nitration in a 3-nitrotoluene (B166867) solvent with a nitric acid/sulfuric acid mixture has been shown to be particularly effective. kpi.ua A typical procedure involves adding purified polystyrene to a chilled solution of concentrated nitric acid, followed by controlled heating to complete the reaction. rdd.edu.iq The resulting poly(this compound) is a yellow solid. rdd.edu.iq An important characteristic of the homopolymer is its high glass transition temperature (Tg), which indicates its rigidity and thermal stability.

Table 1: Thermal Properties of Poly(this compound)

| Property | Value | Source |

|---|---|---|

| Glass Transition Temperature (Tg) | Approaches 194.6°C at high molecular weights | kpi.ua |

Controlled Copolymerization Strategies

Copolymerization of this compound with other monomers is a key strategy for developing materials with specific functionalities and properties. The electron-withdrawing nature of the nitro group significantly influences its copolymerization behavior. chem-soc.si

Well-defined AB block copolymers of styrene (B11656) and this compound have been successfully synthesized. kpi.ua The primary method employed is living anionic polymerization. kpi.uaresearchgate.net In this process, the polymerization of styrene is initiated first, typically using s-butyllithium in a solvent like tetrahydrofuran (B95107) (THF). kpi.ua The resulting "living" polystyryl anions then act as a macroinitiator to polymerize the this compound monomer, which is added in a second step. kpi.uaresearchgate.net

A significant challenge in this synthesis is the insolubility of the poly(this compound) block in common solvents used for anionic polymerization. This is overcome by the block copolymer architecture itself, where the initial polystyrene block helps to solubilize the growing copolymer chain. kpi.ua The successful formation of these block copolymers has been verified through characterization of their composition and molecular weight distribution. kpi.ua Furthermore, these copolymers exhibit interesting solution behavior, such as forming micelles in solvents like toluene (B28343), which is a poor solvent for the poly(this compound) block. kpi.uaresearchgate.net

Table 2: Synthesis of Styrene and this compound Block Copolymer

| Method | Initiator | Monomer 1 | Monomer 2 | Key Feature | Source |

|---|---|---|---|---|---|

| Living Anionic Polymerization | s-Butyllithium | Styrene | This compound | 'Living' polystyryl anion initiates this compound polymerization. | kpi.ua |

The copolymerization of this compound (4-NS) with functional monomers such as 4-aminostyrene (4-AS) has been investigated to produce reactive block copolymers. chem-soc.si Research has demonstrated the successful preparation of poly(4-aminostyrene)-block-poly(this compound) (P4AS-b-P4NS) through spontaneous copolymerization in aqueous solutions. chem-soc.si

The reaction proceeds as a block-type copolymerization, and the relative proportions of the two monomers can be adjusted to control the copolymer structure. chem-soc.si Kinetic studies of this copolymerization have been performed using techniques like NMR spectroscopy and viscosity measurements at various temperatures. chem-soc.si These studies indicate that the reaction rate and the structure of the resulting copolymers are dependent on the reaction temperature. chem-soc.si

Table 3: Kinetic Parameters for the Copolymerization of 4-Aminostyrene (4-AS) with this compound (4-NS)

| Parameter | Value | Source |

|---|---|---|

| Reaction Order | First Order | chem-soc.si |

| Rate Constant (k) | 3.01 × 10⁻³ s⁻¹ | chem-soc.si |

| Half-life (t₁/₂) | 230.23 s | chem-soc.si |

| Activation Energy (Ea) | 59.31 kJ/mol | chem-soc.si |

| Enthalpy of Activation (ΔH*) | 56.79 kJ/mol | chem-soc.si |

| Entropy of Activation (ΔS*) | -102.55 J mol⁻¹ deg⁻¹ | chem-soc.si |

Block Copolymer Synthesis (e.g., with Styrene)

Mechanistic Studies in this compound Polymerization

Understanding the polymerization mechanism is crucial for controlling the synthesis of this compound-based polymers. Both anionic and free-radical pathways have been considered, each with distinct characteristics.

Anionic polymerization is a particularly suitable mechanism for this compound. kpi.ua The potent electron-withdrawing effect of the para-nitro group makes the double bond of the monomer highly susceptible to nucleophilic attack, which is the initiating step in anionic polymerization. kpi.ua This has been exploited for the synthesis of well-defined block copolymers. kpi.ua

The first successful anionic polymerization of this compound was reported in the context of creating block copolymers with styrene. kpi.ua It was noted that a cationic initiator did not lead to appreciable copolymerization, as would be expected given the electron-deficient nature of the monomer. kpi.ua Mechanistic studies on related compounds like β-nitrostyrene suggest that the initiation process involves the reaction with solvated electrons to form a radical anion, which can then react with another monomer to form a dimeric radical anion, propagating the polymerization. researchgate.net

While polymers and copolymers of this compound can be formed via free radical polymerization, the process is not straightforward. chem-soc.sikpi.ua Research has shown that nitrostyrene (B7858105) derivatives can also function as potent inhibitors or retarders of free radical polymerization. researchgate.net

The high reactivity of the growing polymer radicals toward the electron-deficient double bond of the nitrostyrene can lead to termination or a significant decrease in the polymerization rate. researchgate.net For instance, studies on β-nitrostyrene have shown that it acts as a strong inhibitor in the polymerization of styrene, with the AIBN-initiated homopolymerization of β-nitrostyrene itself being negligible. researchgate.net Despite these challenges, controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), have been proposed as a potential route for synthesizing block copolymers containing styrene derivatives like this compound, offering a pathway to create well-defined structures that may not be accessible by other methods. rsc.org

Theoretical and Computational Investigations of 4 Nitrostyrene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of 4-nitrostyrene systems. It is extensively used to elucidate reaction pathways, understand selectivity, and predict the activity of catalysts.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound, allowing for the identification of intermediates and transition states. For instance, in the hydrogenation of this compound, DFT has been used to study the reaction mechanism on various catalyst surfaces. researchgate.netnih.gov

One key application is in the selective hydrogenation of this compound to 4-vinylaniline (B72439) (also known as 4-aminostyrene). researchgate.netnih.govnih.gov Theoretical calculations have shown that the presence of specific catalyst architectures, such as Ru-Ni interfacial sites in single-atom alloys, can facilitate the preferential cleavage of the N-O bond in the nitro group with a reduced energy barrier. researchgate.netnih.gov In one study, the energy barrier for this cleavage was found to be 0.46 eV on a Ru-Ni catalyst, which is lower than on a monometallic Ni catalyst (0.74 eV). researchgate.net Another study reported a decrease in the energy barrier by 0.28 eV at the Ru-Ni interface. researchgate.net

DFT has also been employed to investigate the reaction mechanism of the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025). researchgate.net By dissecting the reaction into multiple possible routes and pathways, researchers can determine the most favorable reaction channel. researchgate.net Such studies often consider the reaction in both the gas phase and in different solvents to provide a comprehensive understanding. researchgate.net

Furthermore, DFT is used to explore the transition states of cycloaddition reactions involving nitrostyrene (B7858105) derivatives. rsc.orgacs.org For example, in the [4+2] cycloaddition of 2-amino-4-alkenylthiazoles with (E)-β-nitrostyrene, a stepwise mechanism involving a zwitterionic intermediate has been proposed based on DFT calculations. acs.org The exploration of transition states is often carried out using methods like the synchronous transit-guided quasi-Newton (STQN) method or the CINEB (Climbing Image Nudged Elastic Band) method. rsc.org

Understanding and controlling regioselectivity and stereoselectivity are crucial in the synthesis of complex molecules from this compound. DFT calculations provide valuable insights into the factors governing these outcomes.

In cycloaddition reactions, the regioselectivity can be explained by analyzing the electronic properties of the reactants. osi.lv For example, in the [3+2] cycloaddition of a nitrone with trans-β-nitrostyrene analogs, analysis of reactivity indices derived from DFT can suggest which reactant acts as the nucleophile and which as the electrophile, thereby predicting the regiochemical outcome. osi.lv

Computational studies have also been used to rationalize the stereochemical outcome of reactions. In a bifunctional iminophosphorane-catalyzed sulfa-Michael addition, DFT analysis of the transition structures revealed the origin of the high enantioselectivity. acs.org By comparing the energies of all possible transition states, the lowest-energy pathway leading to the experimentally observed major stereoisomer can be identified. acs.org

Similarly, in the asymmetric Stetter reaction of aldehydes with nitrostyrenes, computational studies have provided insight into the success of the catalyst in controlling stereoisomerism. nih.gov The analysis of noncovalent interactions within the transition state can further elucidate the source of stereocontrol. acs.org

DFT calculations are a cornerstone in the rational design of catalysts for reactions involving this compound. nih.gov By modeling the interaction of reactants and intermediates with catalyst surfaces, researchers can predict catalytic activity and selectivity.

In the selective hydrogenation of this compound, DFT has been used to screen a variety of single-atom alloy (SAA) catalysts. nih.govresearchgate.net These studies have shown that strong host-guest metal interactions in SAAs favor the cleavage of the N-O bond. nih.gov For instance, an Ir₁Ni SAA was identified as a prime candidate for its exceptional activity and selectivity in the hydrogenation of this compound to 4-aminostyrene. nih.gov

DFT can also predict how catalyst modifications affect performance. For example, the effect of promoters like Fe, Co, and Ni on MoS₂-based catalysts for the chemoselective hydrogenation of nitroarenes has been systematically investigated using DFT calculations alongside experiments. researchgate.net These calculations help to understand the electronic and chemical environment changes that lead to improved catalytic activity. researchgate.net

Furthermore, DFT has been used to understand the synergistic effects at the interface of dual-active-site catalysts, such as Mo₂C@MoS₂ heteronanorods. rsc.orgrsc.org Calculations indicated that the binding of atomic hydrogen and this compound was strengthened at the Mo₂C-MoS₂ interfaces, promoting the hydrogenation process. rsc.orgrsc.org

Table 1: Predicted Catalyst Performance for this compound Hydrogenation using DFT

| Catalyst System | Key DFT Finding | Predicted Outcome | Reference |

|---|---|---|---|

| Ir₁Ni Single-Atom Alloy | Strong host-guest metal interaction, preference for N-O bond cleavage. | High activity and selectivity for 4-aminostyrene. | nih.gov |

| RuNi Single-Atom Alloy | Ru-Ni interfacial sites lower the energy barrier for N-O bond cleavage. | Improved activity and chemoselectivity towards 4-aminostyrene. | researchgate.netnih.gov |

| Mo₂C@MoS₂ Heteronanorods | Strengthened binding of H* and this compound at the interface. | Enhanced electrocatalytic hydrogenation to 4-vinylaniline. | rsc.orgrsc.org |

| Ni-promoted MoS₂ | Favorable electronic and chemical environment. | Improved reaction activity compared to unpromoted MoS₂. | researchgate.net |

Analysis of Regioselectivity and Stereoselectivity

Molecular Dynamics and Hybrid Computational Methods

While DFT is powerful for static systems, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound systems over time. MD simulations have been used to study the conformational flexibility of nitrostyrene derivatives and their interactions in solution or with biological macromolecules. uc.ptnih.gov

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods combine the accuracy of QM for the reactive part of a system with the efficiency of MM for the larger environment. ibwap.ro This approach is particularly useful for studying enzymatic reactions or reactions in complex environments. For instance, QM/MM simulations could be applied to study the metabolism of this compound by enzymes, where the active site is treated with a QM method and the rest of the protein and solvent with an MM force field. nih.gov

MD simulations have also been used to investigate the structure of emulsions and interfaces, which can be relevant for understanding reaction conditions in multiphase systems involving this compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. For derivatives of this compound, QSAR models can be developed to predict their mutagenicity, antimicrobial activity, or other biological effects. innovareacademics.inuc.pt

These models are typically built using a set of known compounds (a training set) and their measured activities. innovareacademics.in Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. Statistical methods, such as partial least squares (PLS) regression, are then used to build a mathematical model that relates the descriptors to the activity. innovareacademics.inresearchgate.net

For example, a QSTR (Quantitative Structure-Toxicity Relationship) model was developed to predict the mutagenicity of nitroaromatic compounds, including this compound. innovareacademics.in Such models can help in identifying key structural features that contribute to toxicity and in designing safer chemicals. innovareacademics.in

Table 2: Applications of QSAR in this compound Research

| Application Area | Key Findings from QSAR Studies | Reference |

|---|---|---|

| Mutagenicity Prediction | Identified structural fragments that promote or interfere with mutagenic activity in nitroaromatics. | innovareacademics.in |

| Antimicrobial Activity | Correlated redox potentials and partition coefficients of β-nitrostyrene derivatives with their antibacterial activity. | uc.pt |

Molecular Electron Density Theory (MEDT) in Reaction Analysis

Molecular Electron Density Theory (MEDT) is a theoretical framework that emphasizes the role of electron density in chemical reactivity. It has been applied to study reactions involving this compound, particularly cycloaddition reactions. osi.lv

MEDT analysis can provide insights into the reaction mechanism and selectivity by examining the global and local electronic properties of the reactants. osi.lv For example, in the [3+2] cycloaddition reaction between a nitrone and trans-β-nitrostyrene analogs, MEDT was used to study the regio- and stereoselectivity. osi.lv The analysis of reactivity indices within the MEDT framework suggested that the nitrone acts as a nucleophile while the nitroalkenes act as electrophiles, which is consistent with the observed regioselectivity. osi.lv

Molecular Docking Simulations in Biological Systems

Molecular docking simulations are a cornerstone of computational chemistry and drug discovery, providing critical insights into the interaction between a ligand, such as this compound or its derivatives, and a biological target at the molecular level. These in silico methods predict the preferred orientation, binding affinity, and interaction dynamics of a small molecule within the binding site of a larger macromolecule, typically a protein. preprints.org This information is invaluable for understanding the potential biological activity of a compound and for guiding the rational design of more potent and selective therapeutic agents.

Research into this compound and its related structures has utilized molecular docking to explore their potential as inhibitors of various enzymes and their interactions with transport proteins. These computational studies have successfully identified key structural features and intermolecular forces that govern the binding of nitrostyrene derivatives to their biological targets.

One significant area of investigation has been the potential of β-nitrostyrene derivatives as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an enzyme crucial for viral replication. nih.govnih.gov In a study investigating seven β-nitrostyrene derivatives, 4-nitro-β-nitrostyrene was identified as the most potent inhibitor with an IC50 value of 0.7297 µM. nih.govresearchgate.net Molecular docking simulations, performed using the CDOCKER protocol, revealed the molecular basis for this activity. nih.gov The simulations showed that the strong inhibitory effect is largely due to hydrogen bonds formed between the β-nitro group of the ligand and the backbone of residue GLY-143 in the enzyme's active site. nih.govnih.gov Additionally, π-π stacking interactions between the aryl ring of the nitrostyrene derivative and the imidazole (B134444) ring of HIS-41 were found to contribute significantly to the binding affinity. nih.govnih.gov

Another important target explored for nitrostyrene derivatives is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator in insulin (B600854) signaling pathways and a target for type 2 diabetes and antimicrobial therapies. preprints.orgmdpi.com The nitrovinyl group of β-nitrostyrene can act as a phosphotyrosine mimetic, enabling it to interact with the active site of PTP1B. mdpi.com Docking studies on a series of 3,4-dimethoxy-β-nitrostyrene derivatives showed their potential as PTP1B inhibitors by interacting with key residues such as Serine-216 and Arginine-221. mdpi.com For example, one derivative, 3,4-ethylenedioxy-β-bromo-β-nitrostyrene, exhibited a calculated binding energy of -8.81 kcal/mol, forming four hydrogen bonds with Arginine-221. mdpi.com

The interaction of nitrostyrene derivatives with transport proteins has also been characterized using computational methods. The binding of 3,4-methylenedioxy-β-nitrostyrene (MNS), a known platelet aggregation inhibitor, to Human Serum Albumin (HSA) was investigated through a combination of spectroscopic and in silico analyses. nih.gov The study confirmed a stable complex formation with binding constants (Ka) in the range of 0.56–1.48 × 10⁴ M⁻¹. nih.gov Molecular docking identified the binding locus of MNS within subdomain IIA (Sudlow's site I) of the protein. The thermodynamic data, supported by the docking results, indicated that the binding was spontaneous and driven primarily by hydrophobic interactions, supplemented by van der Waals forces and hydrogen bonds. nih.gov

Furthermore, nitrostyrene derivatives have been identified as ligands for the Retinoid X receptor alpha (RXRα), a target implicated in cancer. nih.gov Docking studies revealed a unique binding mechanism where the nitro group of the nitrostyrene derivative is essential for the interaction, specifically forming a connection with the Cysteine-432 residue of RXRα. nih.gov

The following table summarizes the key findings from various molecular docking studies on this compound and its derivatives.

| Derivative | Biological Target | Docking Score / Binding Energy | Key Interacting Residues |

| 4-nitro-β-nitrostyrene | SARS-CoV-2 3CL Protease | IC50 = 0.7297 µM | GLY-143 (H-bond), HIS-41 (π-π stacking) nih.govnih.gov |

| 3,4-ethylenedioxy-β-bromo-β-nitrostyrene | Protein Tyrosine Phosphatase 1B (PTP1B) | -8.81 kcal/mol | Arg221, Gly216 (H-bonds) mdpi.com |

| 3,4-methylenedioxy-β-nitrostyrene (MNS) | Human Serum Albumin (HSA) | Ka = 0.56–1.48 × 10⁴ M⁻¹ | Binding at Sudlow's site I (Subdomain IIA) nih.gov |

| Nitrostyrene Derivatives | Retinoid X receptor alpha (RXRα) | Not specified | Cys432 nih.gov |

Biological Activity and Mechanistic Pharmacology of 4 Nitrostyrene Derivatives

Anticancer Activities and Molecular Targets

Nitrostyrene (B7858105) derivatives have shown potent anticancer effects across various cancer cell lines, including those of oral, colon, and osteosarcoma cancers. researchgate.net The anticancer activity of these compounds is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells through multiple mechanisms. spandidos-publications.com

Inhibition of Tubulin Activity

A primary mechanism by which 4-nitrostyrene derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. researchgate.netnih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. By binding to the colchicine (B1669291) site on tubulin, these derivatives disrupt the dynamics of microtubule assembly and disassembly. scielo.bracs.org This disruption leads to a halt in the cell cycle, specifically during mitosis, and ultimately triggers apoptosis. nih.govscielo.br The antiproliferative properties of β-nitrostyrene derivatives are directly linked to these conformational changes in tubulin that interrupt cellular mitosis. nih.gov Studies have shown that many β-E-nitrostyrenes inhibit tubulin polymerization with an IC₅₀ of less than 10 microM. researchgate.net

Telomerase Inhibition Mechanisms

Telomerase is an enzyme that is crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is highly active, contributing to their immortality. nih.gov Nitrostyrene derivatives have been identified as potent inhibitors of human telomerase. nih.govplos.org

One such derivative, 3-(3,5-dichlorophenoxy)-nitrostyrene (DPNS), has demonstrated a particularly strong inhibitory effect, with a 50% inhibition concentration (IC₅₀) of approximately 0.4 microM. nih.gov Kinetic studies have revealed that DPNS acts as a mixed-type noncompetitive inhibitor. nih.gov This means it binds to a site on the telomerase enzyme that is distinct from the binding sites for the telomeric DNA substrate and the deoxynucleoside triphosphates (dNTPs). nih.gov The long-term exposure of cancer cells to DPNS leads to the progressive shortening of telomeres, which in turn induces a state of cellular senescence or growth arrest. nih.gov This makes telomerase inhibition a key mechanism for the anticancer activity of these compounds. nih.govmdpi.com

Antimicrobial and Antifungal Efficacy

Beyond their anticancer properties, this compound derivatives exhibit significant antimicrobial and antifungal activities. researchgate.netspandidos-publications.com They have been shown to be effective against a range of microbial pathogens, including bacteria and fungi. mdpi.comnih.gov

Interactions with Protein Tyrosine Phosphatases (PTP1B)

A key target for the antimicrobial action of nitrostyrene derivatives is the enzyme Protein Tyrosine Phosphatase 1B (PTP1B). mdpi.comresearchgate.net PTPs are a family of enzymes that play crucial roles in the signaling pathways of both eukaryotic and prokaryotic cells. mdpi.com In microorganisms, PTPs are involved in regulating cellular functions essential for their survival and virulence. mdpi.comresearchgate.net

The nitrovinyl chain of β-nitrostyrene acts as a phosphotyrosine mimetic, allowing it to bind to the active site of PTP1B. mdpi.com Molecular docking studies have shown that these derivatives interact with key amino acid residues, such as cysteine-215 and arginine-221, within the active site of PTP1B. mdpi.comresearchgate.net This binding inhibits the enzyme's activity, thereby disrupting the signaling pathways it controls. mdpi.com For instance, 4-Fluoro-β-nitrostyrene has been observed to bind to PTP1B enzymes through hydrogen bonding interactions. ossila.com

Thiol Conjugation and Enzyme Inhibition

The electrophilic nature of the β-carbon in the nitrovinyl group of this compound derivatives makes them susceptible to nucleophilic attack. This reactivity is central to their mechanism of enzyme inhibition. The thiol group of cysteine residues, present in the active sites of many enzymes like PTP1B, can act as a nucleophile.

The interaction begins with the nitrostyrene derivative binding to the enzyme's active site, acting as a phosphotyrosine mimetic. nih.gov This is followed by a nucleophilic attack from the cysteine residue (e.g., Cys-215 in PTP1B) on the nitro group of the nitrostyrene. nih.gov This results in the formation of a reversible, covalent adduct. nih.gov This covalent modification, a form of thiol conjugation, leads to the inhibition of the enzyme. ossila.com This mechanism of slow-binding inhibition has been observed for trans-beta-nitrostyrene (B46478) and its derivatives against PTP1B, SHP-1, and Yop phosphatases. nih.govlilab-ecust.cn

Development of Active Pharmaceutical Ingredients (APIs) and Precursors

The versatile chemical structure of this compound and its derivatives makes them valuable precursors in the synthesis of various active pharmaceutical ingredients (APIs). ossila.com Their ability to undergo a range of chemical transformations allows for the creation of complex molecules with therapeutic potential.

For example, this compound is a key intermediate in the synthesis of chiral γ-nitroaldehydes. ossila.com These aldehydes, in turn, are precursors for γ-aminobutyric acid (GABA) analogs. GABA is an important neurotransmitter, and its analogs are used in the treatment of various neurological disorders. The synthesis often involves a Michael-type addition of acetaldehyde (B116499) to β-nitrostyrenes. ossila.com

Furthermore, nitrostyrene derivatives are utilized in the synthesis of benzopyran (chromene) derivatives, which are known to have pharmaceutical applications. ossila.com The development of continuous flow synthesis methods has enabled the efficient and scalable production of chiral precursors for drugs like (R)- and (S)-rolipram and baclofen (B1667701) from nitrostyrene starting materials. rsc.org These processes often involve nitroaldol condensation followed by enantioselective conjugate addition reactions. rsc.org The illegal synthesis of amphetamine-like drugs also utilizes beta-methyl-beta-nitrostyrene derivatives as important intermediates. researchgate.net

Synthesis of GABA Analogs

The synthesis of chiral γ-aminobutyric acid (GABA) analogs, a class of drugs widely used as anticonvulsants and for treating neuropathic pain, can be efficiently achieved using this compound derivatives as starting materials. acs.orgresearchgate.net The core strategy involves a multi-step chemoenzymatic cascade that establishes the required stereochemistry early in the process. acs.org

A key transformation is the asymmetric Michael-type addition of a donor molecule, such as acetaldehyde, to a nitrostyrene derivative. acs.org This reaction creates a chiral γ-nitroaldehyde, which is a critical intermediate. researchgate.net This intermediate then undergoes subsequent oxidation of the aldehyde group to a carboxylic acid, followed by the reduction of the nitro group to an amine, yielding the final GABA analog. acs.orgresearchgate.net

Table 1: Chemoenzymatic Cascade Synthesis of GABA Analogs

| Starting Nitroalkene | Intermediate (γ-Nitrobutyric Acid) | Final Product (GABA Analog) | Overall Yield | Enantiomeric Ratio (e.r.) |

| trans-β-Nitrostyrene | (R)-4-Nitro-3-phenylbutanoic acid | (R)-4-Amino-3-phenylbutanoic acid (Phenibut) | 70% | 99:1 |

| 1-(2-Nitroethenyl)-4-chlorobenzene | (R)-3-(4-Chlorophenyl)-4-nitrobutanoic acid | (R)-4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen) | 65% | 99:1 |

| 1-(2-Nitroethenyl)-4-methylbenzene | (R)-4-Nitro-3-(p-tolyl)butanoic acid | (R)-4-Amino-3-(p-tolyl)butanoic acid | 68% | 98:2 |

This table presents data on the one-pot synthesis of various GABA analogs starting from substituted nitrostyrenes, highlighting the efficiency and stereoselectivity of the chemoenzymatic cascade process. acs.org

Chiral γ-Nitroaldehyde Pathways

The formation of chiral γ-nitroaldehydes is the pivotal step in the synthesis of GABA analogs from this compound derivatives. researchgate.net This transformation is achieved through an asymmetric Michael addition, where the nitrostyrene acts as the Michael acceptor. While various organocatalytic methods exist, biocatalysis using the enzyme 4-oxalocrotonate tautomerase (4-OT) and its engineered variants has emerged as a highly effective approach. acs.orgnih.gov

The catalytic mechanism of 4-OT involves its N-terminal proline residue. acs.orgnih.gov This residue reacts with a donor substrate, like acetaldehyde, to form a nucleophilic enamine intermediate. The enamine then attacks the electron-deficient β-carbon of the nitrostyrene in a conjugate addition reaction. nih.gov This process generates the γ-nitroaldehyde product with a newly formed stereocenter.

Research has focused on engineering 4-OT to improve its activity and enantioselectivity for these non-natural reactions. acs.org By introducing specific mutations (e.g., L8Y/M45Y/F50A), scientists have created artificial "Michaelase" enzymes that can produce γ-nitroaldehydes with excellent enantiomeric purity (e.r. up to 99:1). acs.orgresearchgate.net The choice of substituents on the aromatic ring of the this compound can influence reaction rates and yields, but the engineered enzymes exhibit a broad substrate scope, accepting various aromatic and aliphatic nitroalkenes. researchgate.net

Table 2: Enzymatic Synthesis of Chiral γ-Nitroaldehydes

| Nitrostyrene Substrate | Enzyme Variant | Product Configuration | Enantiomeric Ratio (e.r.) |

| trans-β-Nitrostyrene | 4-OT (Wild-Type) | S | 95:5 |

| trans-β-Nitrostyrene | 4-OT L8Y/M45Y/F50A | R | 99:1 |

| 4-Fluoro-β-nitrostyrene | 4-OT (Engineered) | R | >95:5 |

| 4-Chloro-β-nitrostyrene | 4-OT (Engineered) | R | >95:5 |

This table showcases the enantioselectivity of different 4-oxalocrotonate tautomerase (4-OT) variants in the Michael addition of acetaldehyde to various nitrostyrene derivatives. acs.orgnih.gov

Benzopyran (Chromenes) Derivatives

This compound and its analogs are valuable precursors for the synthesis of benzopyrans (also known as chromenes), a class of heterocyclic compounds with diverse biological activities. The synthesis typically proceeds via a cascade reaction initiated by the Michael addition of a suitable nucleophile to the nitrostyrene derivative. ossila.com

One established pathway involves the reaction of a salicylaldehyde (B1680747) derivative (an o-hydroxybenzaldehyde) with a nitromethane (B149229) derivative, which first forms a nitrostyrene in situ. A subsequent intramolecular oxa-Michael addition leads to the formation of the benzopyran ring. Alternatively, pre-formed nitrostyrenes can react with various nucleophiles in cascade reactions.

For example, the reaction of 2-hydroxy-N-Boc-α-amidosulfones with trans-β-nitrostyrenes, catalyzed by bifunctional thioureas or squaramides, proceeds through a cascade oxa-Michael-aza-Henry reaction to afford highly functionalized benzopyran derivatives. mdpi.com Similarly, 4-aminocoumarin (B1268506) can react with β-nitrostyrenes in a Michael addition, which is followed by an intramolecular cyclization and elimination sequence to produce complex fused heterocyclic systems containing a benzopyran moiety. nih.gov These reactions demonstrate the utility of nitrostyrenes as electrophilic partners in constructing the core benzopyran scaffold.

Table 3: Synthesis of Benzopyran Derivatives from Nitrostyrenes

| Nitrostyrene Derivative | Nucleophile/Reactant | Catalyst/Conditions | Product Type |

| trans-β-Nitrostyrenes | 2-Hydroxy N-Boc-α-amidosulfones | Thiourea or Squaramide | Trisubstituted Benzopyrans |

| β-Nitrostyrenes | 4-Aminocoumarin | PEG-SO3H | Current time information in Bangalore, IN.Benzopyrano[4,3-b]pyrroles |

| o-Hydroxynitrostyrene | Aldehydes | Organocatalyst | 4-(Nitromethyl)chroman-2-ols |

This table summarizes different synthetic strategies for preparing benzopyran derivatives using nitrostyrenes as key building blocks. mdpi.comnih.gov

Advanced Applications of 4 Nitrostyrene in Material Science and Catalysis

Functional Polymers and Advanced Materials

4-Nitrostyrene, a derivative of styrene (B11656), serves as a versatile monomer and building block in the synthesis of a wide array of functional polymers and advanced materials. Its unique structure, featuring both a polymerizable vinyl group and a reducible nitro group, allows for the creation of materials with tailored properties and functionalities. These materials find applications in diverse fields, from electronics to coatings.

Synthesis of Poly(this compound) and Block Copolymers for Tailored Functionalities

The synthesis of poly(this compound) (P4NS) and its block copolymers has been achieved through various polymerization techniques, each offering distinct advantages in controlling the polymer architecture. Anionic polymerization, for instance, has been successfully employed to create well-defined block copolymers. In one method, living polystyryl anions, initiated by s-butyllithium, are used to initiate the polymerization of this compound, resulting in AB block copolymers of styrene and this compound. kpi.uaresearchgate.netkpi.ua A significant challenge in this process is the insolubility of P4NS in common anionic polymerization solvents; however, this can be overcome by polymerizing the this compound in the second stage, where the initial polystyrene block helps to solubilize the growing copolymer. kpi.ua

Spontaneous polymerization in aqueous solutions presents another route to synthesize block copolymers. For example, poly(4-aminostyrene)-block-poly(this compound) (P4AS-b-P4NS) has been successfully prepared through this method. researchgate.netchem-soc.si The kinetics of this copolymerization are dependent on the reaction temperature and the specific monomers used. chem-soc.si

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for producing polymers with controlled molecular weights and narrow distributions. nih.govboronmolecular.com This method's tolerance for a wide range of functional groups and reaction conditions makes it suitable for polymerizing monomers like this compound to create complex polymer architectures. nih.gov

The following table summarizes different methods for the synthesis of poly(this compound) and its block copolymers:

| Polymerization Method | Monomers | Resulting Polymer | Key Features |

| Anionic Polymerization | Styrene, this compound | Polystyrene-block-poly(this compound) | Well-defined block copolymers. kpi.ua |

| Spontaneous Polymerization | 4-Aminostyrene, this compound | Poly(4-aminostyrene)-block-poly(this compound) | Occurs in aqueous solution. researchgate.netchem-soc.si |

| Nitration of Polystyrene | Polystyrene, Nitrating agents | Poly(this compound) | Post-polymerization modification. kpi.uametu.edu.tr |

Fabrication of Functionalized Materials with Amino Groups

A key application of poly(this compound) is its use as a precursor to poly(4-aminostyrene) (P4AS), a highly functional polymer. The nitro groups along the polymer chain can be readily reduced to amino groups, providing sites for further chemical modifications. fishersci.no A common method for this reduction involves treating poly(this compound) with tin metal in the presence of hydrochloric acid. rdd.edu.iq This conversion is a crucial step in creating materials with reactive amino functionalities.

These amino groups make the polymer a valuable platform for various applications. For instance, they can be diazotized and coupled with different aromatic compounds to produce azo derivatives, which have potential as dyes and monomer stabilizers. chem-soc.si The resulting poly(4-aminostyrene) can also be used in the synthesis of more complex polymer structures, such as polyimides, by reacting it with carboxylic dianhydrides. rdd.edu.iq This approach aims to enhance the thermal stability and toughness of the resulting polyimides by incorporating the polystyrene backbone. rdd.edu.iq

The process of fabricating amino-functionalized materials from poly(this compound) is summarized below:

| Starting Material | Reagents | Product | Application of Product |

| Poly(this compound) | Tin (Sn), Hydrochloric Acid (HCl) | Poly(4-aminostyrene) | Precursor for azo derivatives and polyimides. chem-soc.sirdd.edu.iq |

Development of Adhesives and Resins

The amino-functionalized polymers derived from this compound, particularly poly(4-aminostyrene), have shown potential in the development of adhesives and resins. The amino groups on the polymer backbone can participate in various cross-linking reactions, which is a fundamental requirement for the formulation of thermosetting adhesives and resins. While direct applications of this compound in adhesive formulations are not extensively documented, the properties of its derivatives are relevant. For example, poly(aminostyrene) has been noted for its application in paints and as a stabilizer, which shares common principles with adhesive and resin technology. chem-soc.si The ability to form strong interactions and create robust networks makes these materials interesting candidates for adhesive applications. researchgate.net

Catalysis Beyond Hydrogenation

While the selective hydrogenation of this compound is a widely studied reaction, its utility in catalysis extends to other important chemical transformations. It serves as a valuable model substrate for developing and understanding various catalytic processes and is a key reactant in the synthesis of important heterocyclic compounds.

Utilization as a Model Substrate for Chemoselective Transformations

This compound is an ideal model substrate for studying chemoselective transformations due to the presence of two distinct and reducible functional groups: a nitro group and a vinyl group. The challenge lies in selectively transforming one group while leaving the other intact. This has made it a benchmark molecule for evaluating the selectivity of new catalysts. nsf.govresearchgate.net

The hydrogenation of this compound can lead to three main products: 4-vinylaniline (B72439) (reduction of the nitro group), 4-ethylnitrobenzene (B91404) (hydrogenation of the vinyl group), and 4-ethylaniline (B1216643) (hydrogenation of both groups). The ability of a catalyst to favor one of these products over the others is a measure of its chemoselectivity. For example, gold nanoparticles supported on NiAl oxides have demonstrated high activity and tunable selectivity in this reaction, where modifying the support composition can switch the selectivity from nitro group hydrogenation to vinyl group hydrogenation. nih.gov Similarly, iridium-based catalysts have been shown to selectively reduce the nitro group. acs.org The development of catalysts that can achieve high selectivity under mild conditions is a significant area of research. chemrxiv.orgnih.govrsc.orgrsc.orgnih.gov

The following table highlights the chemoselective hydrogenation products of this compound:

| Product | Transformation |

| 4-Vinylaniline | Selective reduction of the nitro group. |

| 4-Ethylnitrobenzene | Selective hydrogenation of the vinyl group. nsf.gov |